molecular formula C15H16N2O3S B2703308 Ethyl 2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)acetate CAS No. 476211-52-6

Ethyl 2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)acetate

Cat. No.: B2703308
CAS No.: 476211-52-6
M. Wt: 304.36
InChI Key: MPKIZFITFCUNET-UHFFFAOYSA-N
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Description

Ethyl 2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)acetate is a pyrimidine-based compound featuring a thioether linkage and a 4-methoxyphenyl substituent.

Properties

IUPAC Name

ethyl 2-[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-3-20-14(18)10-21-15-16-9-8-13(17-15)11-4-6-12(19-2)7-5-11/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKIZFITFCUNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=CC(=N1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)acetate typically involves the reaction of 4-(4-methoxyphenyl)pyrimidine-2-thiol with ethyl bromoacetate under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Anticancer Activity

Ethyl 2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)acetate has shown promising results in preclinical studies as an anticancer agent. Its mechanism involves interaction with specific enzymes linked to cancer cell metabolism. For instance, research indicates that it may inhibit enzymes crucial for tumor growth and proliferation, leading to reduced viability of various cancer cell lines, including lung (A549) and breast cancer cells .

Antimicrobial Properties

The compound is also being investigated for its antimicrobial effects. Preliminary studies suggest that it exhibits activity against certain bacterial strains, potentially making it a candidate for developing new antibiotics. The thioether structure contributes to its ability to disrupt bacterial cell walls or interfere with their metabolic pathways.

Anti-inflammatory Effects

Research has indicated that derivatives of pyrimidine compounds can possess anti-inflammatory properties. This compound may share this characteristic, which could be beneficial in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The unique structural features of this compound influence its biological activity. The methoxy substitution on the phenyl ring enhances its interaction with biological targets, potentially improving its pharmacokinetic properties such as absorption and distribution.

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
Ethyl 2-thiopyrimidine acetateStructureExhibits antimicrobial properties
Ethyl 2-(pyridin-2-thio)acetateStructureKnown for anti-inflammatory effects
Ethyl 4-(pyrimidin-2-thiol)acetateStructurePotential anticancer activity

This table illustrates how this compound compares with other structurally similar compounds, highlighting its distinct features and potential applications.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, this compound was tested against several human cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, indicating its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The compound showed notable inhibitory effects, suggesting that it could be developed into a new class of antibiotics targeting resistant bacterial strains.

Mechanism of Action

The mechanism of action of Ethyl 2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)acetate involves its interaction with various molecular targets. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum (ER) stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Synthetic Features Yield
Ethyl 2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)acetate (Target Compound) 4-methoxyphenyl C₁₅H₁₆N₂O₃S 304.36 Alkylation of pyrimidine-thiol with ethyl chloroacetate Not reported
Ethyl 2-{[4,6-bis(4-fluorophenyl)pyrimidin-2-yl]thio}acetate (15a) 4,6-bis(4-fluorophenyl) C₂₀H₁₆F₂N₂O₂S 410.41 Purification via PE/AcOEt (97:3) chromatography 68%
Ethyl 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetate 4-chlorophenyl C₁₄H₁₃ClN₂O₂S 308.78 Reflux with K₂CO₃ in acetone Not reported
Ethyl 2-((4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate 1,3-dimethylpyrazole C₁₃H₁₆N₄O₂S 308.36 Reaction with hydrazine hydrate and CS₂ Not reported
Ethyl 2-((4-(4-fluorophenyl)pyrimidin-2-yl)thio)acetate 4-fluorophenyl C₁₄H₁₃FN₂O₂S 292.33 Not specified Not reported
Ethyl 2-((4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl)thio)acetate 4-chlorophenyl, 6-difluoromethyl C₁₅H₁₃ClF₂N₂O₂S 358.79 Commercial synthesis (Synblock) ≥98% purity

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in the target compound is electron-donating, increasing electron density on the pyrimidine ring.
  • Lipophilicity : Fluorinated and chlorinated derivatives (e.g., ) exhibit higher molecular weights and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Synthetic Yields : The bis(4-fluorophenyl) analogue (15a) achieves a moderate yield (68%) via flash chromatography , while the difluoromethyl derivative is commercially available at ≥98% purity .

Biological Activity

Ethyl 2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)acetate is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and cytotoxic properties. This article aims to summarize the findings related to its biological activity, supported by data tables and relevant research studies.

Chemical Structure and Properties

This compound has the following molecular formula: C15H16N2O3SC_{15}H_{16}N_{2}O_{3}S with a molecular weight of 304.36 g/mol. The compound features a pyrimidine ring substituted with a methoxyphenyl group and a thioacetate moiety, which are significant for its biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values against selected bacterial strains:

Pathogen MIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50
Pseudomonas aeruginosa0.75
Enterococcus faecalis0.30
Candida albicans0.40

These results indicate that this compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Cytotoxicity Studies

In addition to its antimicrobial properties, the cytotoxicity of this compound has been assessed in various cancer cell lines. The compound demonstrated selective cytotoxic effects, with IC50 values reported as follows:

Cell Line IC50 (µM)
HeLa (cervical cancer)5.0
MCF-7 (breast cancer)3.5
A549 (lung cancer)4.0

The data suggest that the compound may be effective in targeting specific cancer cells while minimizing effects on normal cells .

The mechanism by which this compound exerts its biological activity is believed to involve the inhibition of essential bacterial enzymes and interference with cell wall synthesis, similar to other thienopyrimidine derivatives . Furthermore, preliminary studies indicate that the compound may induce apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Case Studies

  • Case Study on Antimicrobial Resistance : In a study examining the effectiveness of this compound against resistant strains of Staphylococcus aureus, it was found to retain efficacy even against strains with known resistance mechanisms, highlighting its potential as a candidate for further development in treating resistant infections .
  • Cytotoxic Effects on Cancer Cells : A research project focused on the effects of this compound on MCF-7 breast cancer cells showed significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as an anti-cancer agent .

Q & A

Q. Table 1: Representative Synthetic Conditions

ReactantsSolventBaseTemperature/TimeReference
4-(4-Methoxyphenyl)pyrimidine-2-thiol + ethyl chloroacetateAcetoneK₂CO₃Reflux, 12 h
Thiol derivative + 2-bromoacetic acidWaterNaOHRoom temperature, 4 h

How is the compound characterized structurally after synthesis?

Q. Basic Characterization Techniques

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for methoxy (δ ~3.8 ppm), pyrimidine protons (δ ~7.5–8.5 ppm), and ester carbonyl (δ ~170 ppm) .
    • HRMS : To confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolves dihedral angles between pyrimidine and aromatic rings (e.g., 3.8° in related structures) and hydrogen-bonding networks .

How can reaction yields be optimized during synthesis?

Q. Advanced Methodological Considerations

  • Solvent Selection : Polar aprotic solvents (e.g., acetone, DMF) enhance nucleophilicity of the thiol group .
  • Catalyst Loading : Excess K₂CO₃ (1.2–1.5 equiv) improves deprotonation of the thiol .
  • Temperature Control : Prolonged reflux (≥12 h) ensures completion, monitored via TLC .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials .

What in vitro assays are suitable for evaluating its biological activity?

Q. Advanced Experimental Design

  • Antiproliferative Activity :
    • MTT Assay : Measures cell viability (e.g., against cancer cell lines like MCF-7 or HepG2) .
    • IC₅₀ Determination : Dose-response curves over 48–72 hours .
  • Enzyme Inhibition : For kinase or HDAC targets, use fluorogenic substrates and kinetic assays .

How to address contradictions in spectroscopic or biological data?

Q. Data Contradiction Analysis

  • NMR Discrepancies : Verify solvent effects (DMSO-d₆ vs. CDCl₃) and purity via HPLC .
  • Biological Variability : Replicate assays across multiple cell lines and normalize to positive controls (e.g., doxorubicin) .
  • Computational Validation : Compare experimental IC₅₀ with docking scores (e.g., Autodock Vina) to validate target engagement .

How do substituents on the pyrimidine ring influence bioactivity?

Q. Structure-Activity Relationship (SAR) Insights

  • Methoxy vs. Chloro : Electron-donating groups (e.g., methoxy) enhance solubility but may reduce target affinity compared to electron-withdrawing substituents (e.g., Cl) .
  • Linker Modifications : Thioacetate vs. acetamide linkers alter steric bulk and hydrogen-bonding capacity, impacting HDAC or kinase inhibition .

Q. Table 2: Impact of Substituents on Activity

SubstituentBioactivity TrendReference
4-MethoxyphenylModerate antiproliferative (IC₅₀ ~20 µM)
4-ChlorophenylHigher activity (IC₅₀ ~10 µM)

What computational strategies support mechanistic studies?

Q. Advanced In Silico Approaches

  • Molecular Docking : Identify binding modes with targets (e.g., CD73 or HDACs) using PDB structures (e.g., 4XCT) .
  • DFT Calculations : Optimize geometry and calculate electrostatic potential maps for reactivity prediction .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories .

How to mitigate instability during synthesis or storage?

Q. Methodological Recommendations

  • Moisture Sensitivity : Use anhydrous solvents and inert atmosphere (N₂/Ar) during synthesis .
  • Storage Conditions : Store at –20°C in amber vials to prevent ester hydrolysis or thioether oxidation .
  • Stability Monitoring : Periodic HPLC analysis to detect degradation products .

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